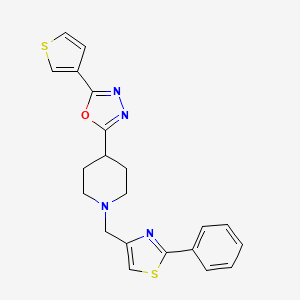
2-(1-((2-Phenylthiazol-4-yl)methyl)piperidin-4-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(1-((2-Phenylthiazol-4-yl)methyl)piperidin-4-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole is a useful research compound. Its molecular formula is C21H20N4OS2 and its molecular weight is 408.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-(1-((2-Phenylthiazol-4-yl)methyl)piperidin-4-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole (CAS No. 1448136-15-9) is a novel organic molecule characterized by its unique structural features, including an oxadiazole ring fused with thiazole and piperidine moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications.
Chemical Structure and Properties
The molecular formula of this compound is C21H20N4OS2, with a molecular weight of 408.5 g/mol. The structure includes significant functional groups that contribute to its biological activity:
| Property | Value |
|---|---|
| Molecular Formula | C21H20N4OS2 |
| Molecular Weight | 408.5 g/mol |
| CAS Number | 1448136-15-9 |
Synthesis
The synthesis of this compound typically involves several key reactions that optimize yield and purity. Various synthetic routes have been explored in the literature, focusing on the formation of the oxadiazole ring and the introduction of thiazole and piperidine groups through condensation reactions and cyclization processes.
Anticancer Activity
Recent studies have indicated that derivatives of 1,3,4-oxadiazoles exhibit significant anticancer properties. For instance, compounds similar to This compound have been evaluated for their cytotoxic effects against various cancer cell lines:
- In vitro Studies : Research shows that compounds within this structural class can induce apoptosis in cancer cells. For example, one study reported IC50 values as low as 10.1 µM against liver carcinoma cell lines (HUH7), outperforming standard chemotherapy agents like 5-Fluorouracil (5-FU) .
- Mechanism of Action : The mechanism involves the inhibition of critical enzymes involved in DNA synthesis, such as thymidylate synthase (TS), leading to disrupted cell proliferation .
Antimicrobial Activity
The antimicrobial potential of oxadiazole derivatives has been extensively documented:
- Broad-Spectrum Activity : Compounds containing the oxadiazole ring have demonstrated efficacy against various bacterial strains, including Mycobacterium bovis BCG .
- Molecular Docking Studies : Molecular docking studies have shown strong binding affinities to target proteins involved in microbial resistance mechanisms, suggesting that these compounds may serve as leads for new antimicrobial agents .
Case Studies
Several case studies highlight the biological activity of similar compounds:
- Study on Kinase Inhibition : A study conducted on a series of oxadiazole derivatives revealed their potential as kinase inhibitors (e.g., EGFR and VEGFR-2), with docking studies confirming favorable interactions with active sites .
- Anticancer Efficacy : A specific derivative was shown to increase p53 expression levels and activate caspase pathways in cancer cells, indicating its role in promoting apoptosis .
Eigenschaften
IUPAC Name |
2-[1-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl]-5-thiophen-3-yl-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4OS2/c1-2-4-16(5-3-1)21-22-18(14-28-21)12-25-9-6-15(7-10-25)19-23-24-20(26-19)17-8-11-27-13-17/h1-5,8,11,13-15H,6-7,9-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLDHUUGMEWEXNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(O2)C3=CSC=C3)CC4=CSC(=N4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














